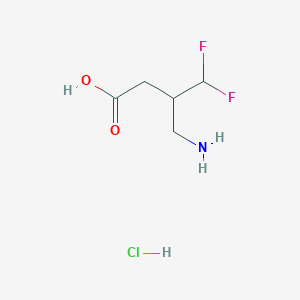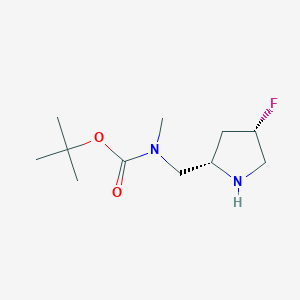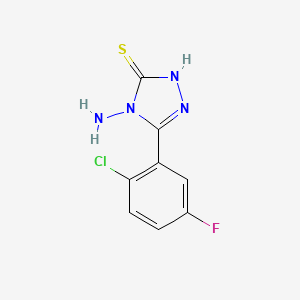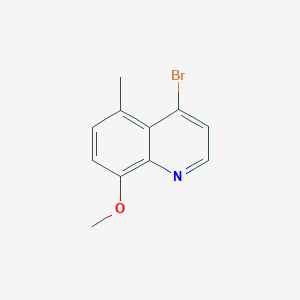
5-(aminomethyl)-1-methylpyrimidine-2,4(1H,3H)-dione hydrochloride
Descripción general
Descripción
5-(Aminomethyl)-1-methylpyrimidine-2,4(1H,3H)-dione hydrochloride (AMPDH) is an organic molecule with a chemical formula of C5H8ClN3O2. It is a white, crystalline powder and is soluble in water. AMPDH is a versatile molecule that has been used for a variety of applications in scientific research.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Activity
Research has demonstrated the potential anti-inflammatory activity of compounds similar to 5-(aminomethyl)-1-methylpyrimidine-2,4(1H,3H)-dione hydrochloride. Studies on derivatives such as 5-diethylaminomethyl-6-methylpyrimidine-2,4-dihydroxyl-dione have shown remarkable anti-inflammatory effects, as assessed through mouse ear swelling tests (C. Dong, 2010) (Shang Lin-lin & C. Dong, 2010).
Synthesis and Structural Analysis
Several studies focus on the synthesis of structurally related compounds, exploring different methods and conditions for optimal yields. For example, the multicomponent reaction involving N,N-dimethylbarbituric acid, cyclohexane-1,3-dione, and 3-fluorobenzaldehyde in aqueous solution resulted in high-yield products. The molecular structures of these compounds were confirmed through spectroscopic methods and X-ray crystallography (A. Barakat et al., 2016).
Hypotensive Activity
Research into pyrimidine-2,4-(1H,3H)-dione derivatives, including those structurally related to 5-(aminomethyl)-1-methylpyrimidine-2,4(1H,3H)-dione hydrochloride, has revealed their potential hypotensive (blood pressure-lowering) effects. Synthesized compounds showed pronounced, prolonged, and dose-dependent hypotensive effects comparable with reference drugs (V. Kataev et al., 2014).
Pharmaceutical Potential
Research on novel syntheses and characterization of pyrimidine-2,4(1H,3H)-dione derivatives, including structures similar to 5-(aminomethyl)-1-methylpyrimidine-2,4(1H,3H)-dione hydrochloride, emphasizes their pharmaceutical potential. These studies include investigations into their antioxidant and anti-inflammatory activities, providing insights into their therapeutic applications (R. Nadendla & K. Lakshmi, 2018).
Mecanismo De Acción
Target of Action
It is known that pyrimidine derivatives exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and antihistaminic activities .
Mode of Action
It is known that when heated under reflux with meona in buoh, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
It is known that pyrimidine derivatives can inhibit immune-activated nitric oxide production .
Pharmacokinetics
The compound is known to be a solid at room temperature , which may influence its bioavailability.
Result of Action
It is known that pyrimidine derivatives can exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and antihistaminic activities .
Action Environment
It is known that the compound is a solid at room temperature , which may suggest that it is stable under a variety of environmental conditions.
Propiedades
IUPAC Name |
5-(aminomethyl)-1-methylpyrimidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-9-3-4(2-7)5(10)8-6(9)11;/h3H,2,7H2,1H3,(H,8,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHVOASAOXEWTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)NC1=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-{5-[(Propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethan-1-amine](/img/structure/B1382652.png)


![3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-amine hydrochloride](/img/structure/B1382657.png)
![9-bromo-8-fluoro-1H,2H,4H,4aH,5H,6H-morpholino[4,3-a]quinoxalin-5-one](/img/structure/B1382660.png)


![tert-Butyl 1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B1382664.png)


